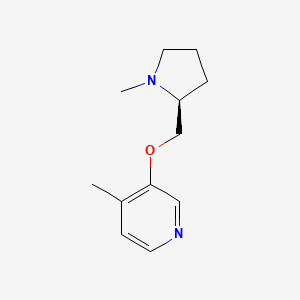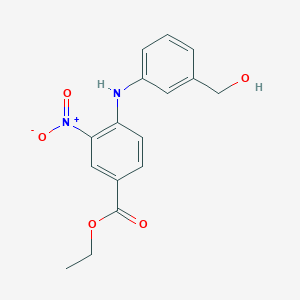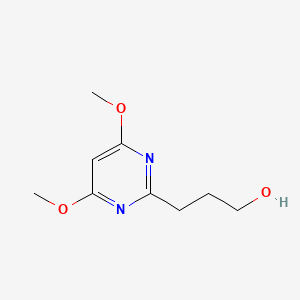
4-bromo-N-butylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the PubChem 4-bromo-N-butylpyridin-2-amine is a chemical entity with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.
Análisis De Reacciones Químicas
The compound with 4-bromo-N-butylpyridin-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
The compound with 4-bromo-N-butylpyridin-2-amine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for probing biological pathways or as a precursor for the synthesis of biologically active molecules. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, this compound might be used in the production of materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action for the compound with 4-bromo-N-butylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects can vary depending on its application. For example, in a biological context, it might interact with enzymes or receptors to modulate their activity. In a chemical context, it could act as a catalyst or a reactant in a specific reaction pathway .
Comparación Con Compuestos Similares
When comparing the compound with 4-bromo-N-butylpyridin-2-amine to other similar compounds, it is important to highlight its unique properties and applications. Similar compounds might share structural features or reactivity patterns, but the specific functional groups and overall structure of this compound can confer unique properties that make it valuable for certain applications. Some similar compounds include those with related chemical structures or those that undergo similar types of reactions .
Conclusion
The compound with this compound is a versatile chemical entity with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Propiedades
Fórmula molecular |
C9H13BrN2 |
|---|---|
Peso molecular |
229.12 g/mol |
Nombre IUPAC |
4-bromo-N-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-5-11-9-7-8(10)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12) |
Clave InChI |
QBPWOCPKMURCFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=CC(=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(Benzyloxy)carbonyl]-3-pyrrolidinylmethanesulfonic acid](/img/structure/B8408499.png)


